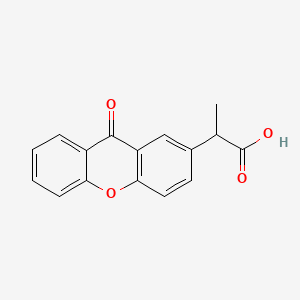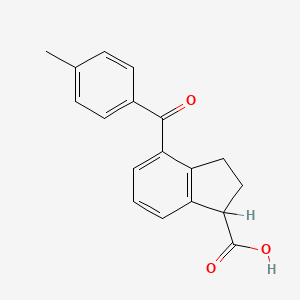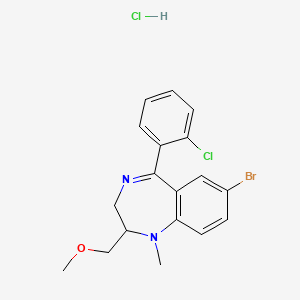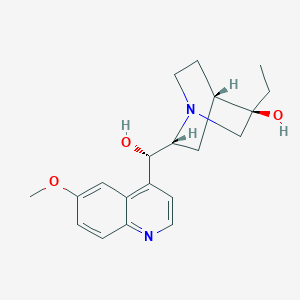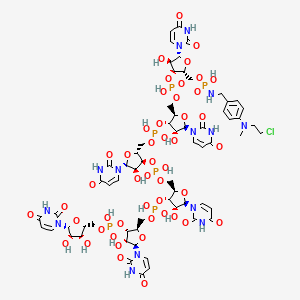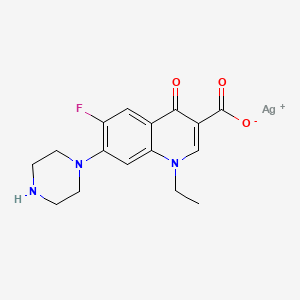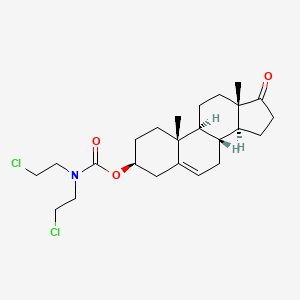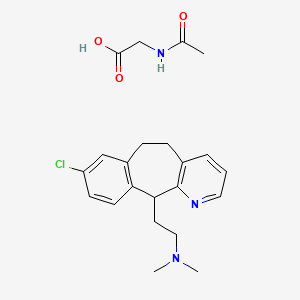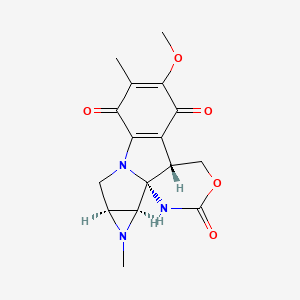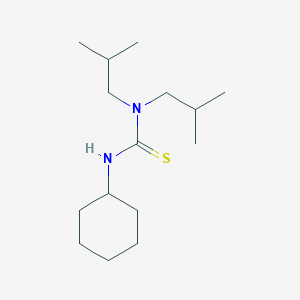
3-Cyclohexyl-1,1-bis(2-methylpropyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclohexyl-1,1-bis(2-methylpropyl)thiourea is a member of thioureas.
Aplicaciones Científicas De Investigación
Chemistry and Coordination Properties
Thiourea derivatives exhibit extensive applications as ligands in coordination chemistry, affecting intra- and intermolecular hydrogen-bonding interactions. These interactions influence the coordination properties of these ligands, making them suitable for novel applications in transition metal complexes. Such complexes have shown promising results in high-throughput screening assays and structure–activity analyses, highlighting their interdisciplinary approach combining detailed structural properties with biological applications (Saeed, Flörke, & Erben, 2014).
Biological Applications
Thiourea derivatives are recognized for their versatile biological activities. These include potential applications in medicinal chemistry, where their coordination with metals such as Cu, Ag, and Au enhances their activity. The review by Khan et al. (2020) discusses the improved activities of these derivatives in pharmaceutical chemistry when coordinated with a suitable metal ion, emphasizing their use as chemosensors in analytical chemistry for detecting anions and cations in environmental and biological samples (Khan, Khan, Gul, & Muhammad, 2020).
Chemosensor Applications
Recent advancements in thiourea-based chemosensors for detecting various analytes highlight the significance of thioureas in environmental and biological monitoring. Al-Saidi and Khan (2022) review the use of thioureas and their derivatives as highly sensitive, selective, and simple chemosensors for anions and neutral analytes in biological, environmental, and agricultural samples. These developments underscore the critical role of thiourea derivatives in designing efficient, selective, and sensitive chemosensors (Al-Saidi & Khan, 2022).
Propiedades
Fórmula molecular |
C15H30N2S |
|---|---|
Peso molecular |
270.5 g/mol |
Nombre IUPAC |
3-cyclohexyl-1,1-bis(2-methylpropyl)thiourea |
InChI |
InChI=1S/C15H30N2S/c1-12(2)10-17(11-13(3)4)15(18)16-14-8-6-5-7-9-14/h12-14H,5-11H2,1-4H3,(H,16,18) |
Clave InChI |
RQQYMIYZTDXXRP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN(CC(C)C)C(=S)NC1CCCCC1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



